Cas no 3705-42-8 (Z-Glu-OBzl)

Z-Glu-OBzl (N-Benzyloxycarbonyl-L-glutamic acid α-benzyl ester) is a protected derivative of L-glutamic acid, widely used in peptide synthesis and organic chemistry. Its key advantages include the presence of benzyl (Bzl) and benzyloxycarbonyl (Z) protecting groups, which enhance stability during synthetic reactions while allowing selective deprotection under mild conditions. This compound is particularly valuable for introducing glutamic acid residues into peptide chains with controlled stereochemistry. It exhibits high purity and compatibility with standard coupling reagents, making it suitable for solid-phase and solution-phase peptide synthesis. The orthogonal protection strategy minimizes side reactions, ensuring efficient incorporation into complex molecular architectures.
Z-Glu-OBzl structure
Z-Glu-OBzl structure
Product Name:Z-Glu-OBzl
CAS No:3705-42-8
MF:C20H21NO6
MW:371.38384604454
MDL:MFCD00077013
CID:44415
PubChem ID:6994031
Update Time:2025-06-07

Z-Glu-OBzl Chemical and Physical Properties

Names and Identifiers

    • Z-Glu-OBzl
    • N-Cbz-glutamic acid α-benzyl ester
    • N-Carbobenzyloxy-L-glutamic Acid O-Benzyl Ester
    • Cbz-L-Glutamic Acid 1-Benzyl Ester
    • 1-Benzyl N-Carbobenzoxy-L-glutamate
    • (4S)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid
    • (S)-5-(Benzyloxy)-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid
    • cbz-Glu-Obzl
    • (2S)-2-benzyloxycarbonylaminopentanedioic acid 1-benzyl ester
    • (S)-5-(benzyloxy)-4-(benzyloxycarbonylamino)-5-oxopentanoic acid
    • 1-Benzyl N-Carbo
    • 1-Benzyl N-Cbz-L-glutamate
    • N-Carbobenzoxy-L-glutamic Acid 1-Benzyl Ester
    • N-Cbz-Glu-OBn
    • N-Cbz-L-glutamic Acid 1-Benzyl Ester
    • Z-L-Glu-OBzl
    • Z-L-glutamic acid α-benzyl ester
    • 1-Benzyl N-Benzyloxycarbonyl-L-glutamate
    • N-Benzyloxycarbonyl-L-glutamic Acid 1-Benzyl Ester
    • Cbz-L-Glu-OBzl
    • N-Cbz-L-glutamic Acid Benzyl Ester
    • (4S)-5-(benzyloxy)-4-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid
    • VWHKODOUMSMUAF-KRWDZBQOSA-N
    • 1-benzyl hydrogen N-(benzyloxy-carbonyl)-l-glutamate
    • Q-101807
    • HY-W008255
    • Z-Glu-OBn
    • EN300-1717227
    • MFCD00077013
    • B3989
    • 3705-42-8
    • AM81728
    • A-benzyl ester
    • J-300118
    • DTXSID90426371
    • N-alpha-Benzyloxycarbonyl-L-glutamic-acid-alpha-benzyl ester
    • (S)-5-(benzyloxy)-4-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid
    • CS-W008255
    • SCHEMBL677997
    • AKOS015906758
    • N-carbobenzoxy-O-benzyl-L-glutamic acid
    • Z-L-glutamic acid
    • (4S)-5-oxo-5-(phenylmethoxy)-4-(phenylmethoxycarbonylamino)pentanoic acid
    • A823510
    • DS-13755
    • (4S)-5-(Benzyloxy)-4-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid (non-preferred name)
    • (4S)-5-oxidanylidene-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid
    • FD21352
    • N-[(Phenylmethoxy)carbonyl]-L-glutamic Acid 1-(Phenylmethyl)ester; N-(Benzyloxycarbonyl)-L-glutamic Acid alpha-Benzyl Ester; N-Benzyloxycarbonyl-L-glutamic Acid 1-Benzyl Ester; NSC 169160; alpha-Benzyl N-(benzyloxycarbonyl)-L-glutamate;
    • MDL: MFCD00077013
    • Inchi: 1S/C20H21NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,22,23)/t17-/m0/s1
    • InChI Key: VWHKODOUMSMUAF-KRWDZBQOSA-N
    • SMILES: O(CC1C=CC=CC=1)C([C@H](CCC(=O)O)NC(=O)OCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 371.13700
  • Monoisotopic Mass: 371.13688739g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 12
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.7
  • Topological Polar Surface Area: 102Ų

Experimental Properties

  • Melting Point: 98.0 to 102.0 deg-C
  • Boiling Point: 594.3°C at 760 mmHg
  • Water Partition Coefficient: Soluble in methanol, dimethyl sulfoxide. Slightly soluble in water.
  • PSA: 101.93000
  • LogP: 3.28050

Z-Glu-OBzl Security Information

Z-Glu-OBzl Pricemore >>

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Z-Glu-OBzl Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:3705-42-8)Z-Glu-OBzl
Order Number:A823510
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:18
Price ($):372.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:3705-42-8)Z-Glu-OBzl
A823510
Purity:99%
Quantity:500g
Price ($):372.0
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